molecular formula C17H19N B13801688 N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline

N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline

Cat. No.: B13801688
M. Wt: 237.34 g/mol
InChI Key: GAIASHRATFIFKI-CMDGGOBGSA-N
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Description

N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline is an organic compound with the molecular formula C17H19N It is characterized by the presence of a dimethylamino group attached to a benzene ring, which is further connected to a vinyl group substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methylbenzaldehyde and N,N-dimethylaniline.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to form the intermediate product.

    Dehydration: The intermediate product is then subjected to dehydration using an acid catalyst like sulfuric acid or phosphoric acid to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens (bromine, chlorine), Lewis acids (aluminum chloride), room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N,N-dimethyl-4-[(4-methylphenyl)amino]methyl]aniline
  • **N,N-dimethyl-4-[(4-methylphenyl)ethenyl]pyridine
  • **N,N-dimethyl-4-[(4-methylphenyl)ethenyl]benzene

Uniqueness

N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dimethylamino group with a vinyl-substituted aromatic ring makes it a versatile compound in various chemical and biological contexts.

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]aniline

InChI

InChI=1S/C17H19N/c1-14-4-6-15(7-5-14)8-9-16-10-12-17(13-11-16)18(2)3/h4-13H,1-3H3/b9-8+

InChI Key

GAIASHRATFIFKI-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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